6-Methoxyquinolin-2-amine
Overview
Description
6-Methoxyquinolin-2-amine is an organic compound with the molecular formula C10H10N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound
Scientific Research Applications
6-Methoxyquinolin-2-amine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the development of fluorescent dyes and materials for optoelectronic applications.
Future Directions
The future research directions for 6-Methoxyquinolin-2-amine and other quinoline derivatives could involve exploring their potential biological and pharmaceutical activities. This includes their potential use as anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis agents .
Mechanism of Action
Target of Action
6-Methoxyquinolin-2-amine is a type of quinolinamine, which has been found to exhibit potent in vitro antimalarial activity . The primary targets of this compound are likely to be the parasites causing malaria, such as Plasmodium falciparum .
Mode of Action
It is known that quinolinamines interact with their targets and cause changes that inhibit the growth and reproduction of the parasites
Biochemical Pathways
Given its antimalarial activity, it is likely that it interferes with the life cycle of thePlasmodium parasites, disrupting their ability to infect and reproduce within host cells .
Result of Action
The result of the action of this compound is the inhibition of the growth and reproduction of Plasmodium parasites, which leads to its antimalarial effects . This can help to alleviate the symptoms of malaria and prevent the disease from progressing.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyquinolin-2-amine typically involves the functionalization of quinoline derivatives. One common method is the Gould-Jacobs reaction, which involves the condensation of aniline derivatives with ethoxymethylenemalonate, followed by cyclization and subsequent functional group modifications . Other methods include the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with ketones .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly used. Green chemistry approaches, including the use of ionic liquids and microwave-assisted synthesis, are also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxyquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .
Comparison with Similar Compounds
Quinoline: The parent compound, which lacks the methoxy and amine groups.
8-Methoxyquinoline: Similar structure but with the methoxy group at a different position.
2-Aminoquinoline: Lacks the methoxy group but has the amine group at the same position.
Uniqueness: 6-Methoxyquinolin-2-amine is unique due to the presence of both methoxy and amine groups, which confer distinct chemical reactivity and biological activity. The methoxy group enhances its lipophilicity, improving cell membrane permeability, while the amine group allows for further functionalization and interaction with biological targets .
Properties
IUPAC Name |
6-methoxyquinolin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-8-3-4-9-7(6-8)2-5-10(11)12-9/h2-6H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADRCPCBGGCJKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00280365 | |
Record name | 6-methoxyquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00280365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119990-33-9 | |
Record name | 6-methoxyquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00280365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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